molecular formula C17H22N2O6 B14181289 L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- CAS No. 872727-44-1

L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-

Cat. No.: B14181289
CAS No.: 872727-44-1
M. Wt: 350.4 g/mol
InChI Key: UUJBSQYWGHJVDT-GFCCVEGCSA-N
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Description

L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- is a synthetic derivative of the amino acid L-valine. This compound is characterized by the presence of an ethoxycarbonyl group and a benzoyl group attached to the valine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- typically involves the reaction of L-valine with ethyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- involves its interaction with specific molecular targets. The ethoxycarbonyl and benzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

872727-44-1

Molecular Formula

C17H22N2O6

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[[2-(ethoxycarbonylcarbamoyl)benzoyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C17H22N2O6/c1-5-25-16(24)19-14(21)11-9-7-6-8-10(11)13(20)18-12(15(22)23)17(2,3)4/h6-9,12H,5H2,1-4H3,(H,18,20)(H,22,23)(H,19,21,24)/t12-/m1/s1

InChI Key

UUJBSQYWGHJVDT-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)NC(=O)C1=CC=CC=C1C(=O)N[C@H](C(=O)O)C(C)(C)C

Canonical SMILES

CCOC(=O)NC(=O)C1=CC=CC=C1C(=O)NC(C(=O)O)C(C)(C)C

Origin of Product

United States

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